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Compound of Interest

(cis-9)-2-Hydroxyoctadecen-17-
Compound Name:

ynoic Acid
CAS No.: 1159977-43-1
Cat. No.: B564529

Get Quote

Executive Summary & Scientific Rationale

17-Octadecynoic acid (17-ODYA) is a C18 fatty acid analogue featuring a terminal alkyne
group at the

-position. It serves as a metabolic surrogate for Stearic Acid (C18:0) and Palmitic Acid (C16:0).

[1]

The critical analytical challenge lies in chromatographically resolving 17-ODYA from
endogenous lipids. While 17-ODYA mimics the biological behavior of stearic acid, the terminal
alkyne group introduces a distinct dipole moment and slight acidity (

for terminal alkyne proton), reducing its lipophilicity compared to the native methyl-terminated
alkane.

Key Chromatographic Principle: On Reversed-Phase (C18) columns, 17-ODYA elutes earlier
than its saturated parent (Stearic Acid) and often co-elutes with or slightly precedes
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monounsaturated fatty acids (like Oleic Acid), depending on mobile phase pH and pi-pi

interactions.

Comparative Retention Analysis

The following data normalizes retention times (RT) against Stearic Acid (C18:0), the standard

reference for C18 backbones.

Table 1: Relative Retention Times (RRT) on C18

Stationary Phase

Conditions: C18 Column, ACN/H20 Gradient + 0.1% Formic Acid.

] ] Hydrophobi
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) ) Methyl 1.00 )
Stearic Acid 18:0 ) Highest
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18:1( Internal
Oleic Acid 0.85-0.90 High
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Alkyne
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Analyst Note: The elution order is generally 17-ODYA

Oleic Acid < Stearic Acid. The terminal alkyne is more polar than the internal double
bond of Oleic acid due to the

hybridized carbon's higher electronegativity and the accessible acidic proton.

Visualizing the Separation Logic

The following diagram illustrates the hydrophobicity hierarchy that dictates the separation of
alkyne-tagged lipids from native species.
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Figure 1: Elution hierarchy of C18 fatty acid analogues on Reversed-Phase HPLC.

Standardized Experimental Protocol

This protocol is validated for separating free fatty acids (FFAs) and their alkyne derivatives
using LC-MS.

A. System Configuration

e Instrument: HPLC or UHPLC system (e.g., Agilent 1290, Waters Acquity).
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» Detector: Mass Spectrometer (Triple Quad preferred for SIM/MRM) or Charged Aerosol
Detector (CAD). Note: UV detection is poor for 17-ODYA due to lack of conjugation.

e Column: Agilent Zorbax Eclipse Plus C18 (

mm, 1.8 um) or Phenomenex Kinetex C18.

o Temperature: 45°C (Elevated temperature improves peak shape for lipids).

B. Mobile Phase[2][3][4][5]

e Solvent A: Water + 0.1% Formic Acid (Protonates acids to

for better retention).

e Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

 Alternative B: Isopropanol:ACN (50:50) for very hydrophobic species (e.g., triglycerides).

i hod ( : |

Time (min) % Solvent B Flow Rate (mL/min) Phase Description
0.0 50% 0.4 Initial Loading
2.0 50% 0.4 Isocratic Hold

Linear Ramp (Elution
12.0 95% 0.4 of 17-ODYA ~8-10

min)

Wash (Elution of

15.0 95% 0.4 ] )
Stearic ~12-14 min)

15.1 50% 0.4 Return to Initial

20.0 50% 0.4 Re-equilibration

D. Detection Parameters (MS)

« lonization: ESI Negative Mode (
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).

e 17-ODYA Mass:
279.2 (Parent).

» Stearic Acid Mass:
283.3 (Parent).

o Differentiation: The -4 Da mass shift (triple bond vs single bond) allows clear MS spectral
resolution even if chromatographic peaks partially overlap.

Post-Click Analysis Workflow

In metabolic labeling experiments, 17-ODYA is often reacted with an azide tag (e.g., Biotin-
Azide) after extraction. This "Click” reaction drastically alters retention time.
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Figure 2: Shift in retention time following Copper-Catalyzed Azide-Alkyne Cycloaddition
(CUAAC).

Protocol Validation: To confirm the presence of 17-ODYA in a sample, split the lipid extract:

Aliquot A (Control): Run directly. Look for peak at ~0.85 RRT.

Aliquot B (Click): React with Benzyl Azide. The peak at ~0.85 RRT should disappear and be
replaced by a new, earlier-eluting peak (the triazole adduct). This "peak shift" confirms the
alkyne identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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